N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-3,4-dimethoxybenzamide
CAS No.: 955792-25-3
Cat. No.: VC11891434
Molecular Formula: C22H28N2O3
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955792-25-3 |
|---|---|
| Molecular Formula | C22H28N2O3 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3,4-dimethoxybenzamide |
| Standard InChI | InChI=1S/C22H28N2O3/c1-4-24-13-5-6-17-14-16(7-9-19(17)24)11-12-23-22(25)18-8-10-20(26-2)21(15-18)27-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,23,25) |
| Standard InChI Key | XPPBIPCBYWSHTI-UHFFFAOYSA-N |
| SMILES | CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
| Canonical SMILES | CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₂H₂₇N₂O₃, with a calculated molecular weight of 367.46 g/mol. Its structure comprises three distinct moieties:
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A 1-ethyl-1,2,3,4-tetrahydroquinoline group, which provides a bicyclic framework with potential hydrogen-bonding capabilities.
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An ethyl spacer connecting the tetrahydroquinoline core to the benzamide group.
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A 3,4-dimethoxybenzamide unit, which introduces electron-rich aromatic regions and hydrogen-bond acceptors.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₇N₂O₃ |
| Molecular Weight | 367.46 g/mol |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, two methoxy O) |
| Rotatable Bonds | 6 |
This configuration suggests moderate solubility in polar organic solvents, with limited aqueous solubility due to the hydrophobic tetrahydroquinoline and methoxy groups .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a multi-step approach inspired by methods for analogous benzamide derivatives . Key steps include:
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Formation of the Tetrahydroquinoline Core: Cyclization of aniline derivatives with ethyl acetoacetate under acidic conditions.
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Introduction of the Ethyl Spacer: Alkylation of the tetrahydroquinoline’s 6-position with 1,2-dibromoethane.
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Benzamide Coupling: Reaction of the resulting amine with 3,4-dimethoxybenzoyl chloride in the presence of a base.
Detailed Synthesis Protocol (Hypothetical)
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Synthesis of 1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine:
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Coupling with 3,4-Dimethoxybenzoyl Chloride:
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (Estimated) |
|---|---|---|
| Cyclization | PPA, 120°C, 6 hr | 65–70% |
| Bromination | NBS, AIBN, CCl₄, reflux | 55–60% |
| Amine Formation | Ethylenediamine, K₂CO₃, DMF | 75–80% |
| Acylation | 3,4-Dimethoxybenzoyl chloride, Et₃N, DCM | 85–90% |
Hypothetical Biological Activity and Mechanisms
Predicted Target Interactions
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Dopamine Receptors: The ethyltetrahydroquinoline group may facilitate binding to D₂-like receptors due to structural similarity to known antagonists .
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Acetylcholinesterase: The methoxy groups could enhance π-π stacking with the enzyme’s catalytic site, mimicking donepezil’s mechanism.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Key Analogs
Key Observations:
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The ethyl spacer in the target compound may enhance conformational flexibility compared to itopride’s rigid ether linkage.
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3,4-Dimethoxy substitution versus 3,5-dimethoxy (as in) could alter electronic distribution and target selectivity.
Future Research Directions
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Synthetic Optimization: Explore catalytic asymmetric methods to access enantiomerically pure forms, which could improve pharmacological specificity.
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In Vitro Screening: Prioritize assays for gastrointestinal motility modulation and acetylcholinesterase inhibition based on structural analogs .
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ADMET Profiling: Predict pharmacokinetic properties using in silico tools, focusing on blood-brain barrier permeability and cytochrome P450 interactions.
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